molecular formula C13H15NO2 B1300022 Furan-2-ylmethyl-(2-methoxy-benzyl)-amine CAS No. 225236-02-2

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

Cat. No. B1300022
CAS RN: 225236-02-2
M. Wt: 217.26 g/mol
InChI Key: WKNQLAHUYDYUNM-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine, commonly known as FMBA, is an important industrial chemical that has been widely used in the synthesis of a variety of compounds. It is a versatile reagent that has been utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of many other organic compounds. FMBA has a wide range of applications and has been found to be a useful reagent in a variety of synthetic reactions.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine: has been studied for its potential analgesic and anti-inflammatory effects. Research suggests that derivatives of this compound, such as N-hetaryl (aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, demonstrate significant pain relief and inflammation reduction properties . These findings indicate a promising avenue for the development of new pain management and anti-inflammatory drugs.

Molecular Docking and Drug Design

The compound’s derivatives have been utilized in molecular docking studies, which are crucial for drug design. By understanding how these molecules fit into the binding sites of target proteins, researchers can predict their therapeutic potential and optimize their structures for better efficacy .

Density Functional Theory (DFT) Analysis

DFT analysis is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies involving Furan-2-ylmethyl-(2-methoxy-benzyl)-amine derivatives have employed DFT to understand their molecular properties and reactivity, which is essential for designing drugs with desired characteristics .

Crystallography and Structural Analysis

The crystal structure of related compounds has been determined through X-ray crystallography, providing insights into their molecular conformations. This information is vital for the synthesis of stable and effective pharmaceuticals .

Pharmacological Profiling

Pharmacological tests on animal models have been conducted to evaluate the analgesic and anti-inflammatory properties of the compound’s derivatives. These studies help in assessing the therapeutic potential and safety profile of new medications .

ADMET Studies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for understanding the pharmacokinetics and safety of new drugs. The compound’s derivatives have been subjected to ADMET analysis to predict their behavior in biological systems .

Hirshfeld Surface Analysis

This technique is used to visualize and analyze intermolecular interactions within a crystal structure. Studies involving Furan-2-ylmethyl-(2-methoxy-benzyl)-amine have utilized Hirshfeld surface analysis to understand the compound’s solid-state properties, which can influence its formulation and stability .

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNQLAHUYDYUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(2-methoxy-benzyl)-amine

CAS RN

225236-02-2
Record name N-[(2-Methoxyphenyl)methyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225236-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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